Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to (E)-2-Buten-2-ylboronic acid: Properties, Applications, and Experimental Protocols
Introduction
(E)-2-Buten-2-ylboronic acid is a stereodefined alkenylboronic acid that has emerged as an indispensable tool in modern synthetic organic chemistry.[1] As a trivalent boron-containing compound, it possesses a vacant p-orbital, rendering it a weak Lewis acid and enabling its participation in a variety of powerful chemical transformations.[][3] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a reliable method for the stereospecific introduction of an (E)-2-butenyl moiety into complex molecular architectures.[1]
This guide offers a comprehensive overview of the chemical properties, stability, and core applications of (E)-2-Buten-2-ylboronic acid. It provides field-proven insights into its use in Suzuki-Miyaura coupling, including a detailed examination of the reaction mechanism and a generalized experimental protocol. The content is tailored for researchers, medicinal chemists, and drug development professionals who leverage C-C bond-forming reactions to construct novel pharmaceutical intermediates, natural products, and functional materials.[1][4] The ability to install a geometrically defined double bond is often critical in modulating the biological activity, metabolic stability, and potency of a drug candidate, making this reagent a valuable asset in structure-activity relationship (SAR) studies.[1]
Core Chemical and Physical Properties
(E)-2-Buten-2-ylboronic acid is typically a white to yellow solid under ambient conditions.[5] Its chemical integrity is paramount for successful and reproducible synthetic outcomes. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(E)-but-2-en-2-yl]boronic acid | [1][6] |
| Synonyms | (E)-2-Buten-2-ylboronic acid, TRANS-2-BUTEN-2-YLBORONIC ACID | [6] |
| CAS Number | 125261-72-5 | [5][6] |
| Molecular Formula | C₄H₉BO₂ | [1][6] |
| Molecular Weight | 99.93 g/mol | [6] |
| Appearance | White to Yellow Solid | [5][7] |
| Purity | Typically ≥95% | [5][7] |
| Storage Conditions | Store at 0-8 °C, under inert, anhydrous conditions | [7] |
Stability, Handling, and Storage
Like many boronic acids, the free acid form of (E)-2-Buten-2-ylboronic acid is susceptible to degradation.
-
Oxidation: The carbon-boron bond can be sensitive to atmospheric oxygen.
-
Dehydration/Trimerization: Boronic acids are prone to losing water to form cyclic boroxine anhydrides. This process is often reversible upon exposure to water during reaction setup.[8]
-
Protodeboronation: Alkenylboronic acids can be more susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions, particularly in highly acidic or basic aqueous media.[9]
Expert Insight: For enhanced stability and handling, alkenylboronic acids are often converted to their corresponding pinacol esters. These derivatives, such as the pinacol ester of trans-crotylboronic acid, are generally more robust, less hygroscopic liquids or low-melting solids that are easier to purify and store long-term.[9][10][11] The free boronic acid can be readily generated in situ or just prior to use if needed.
Handling Protocol:
-
Handle the solid in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen) to minimize exposure to air and moisture.
-
Use dry solvents and reagents for any reaction.
-
Store in a tightly sealed container in a refrigerator (0-8 °C) or freezer.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as boronic acids may cause skin and eye irritation.[7][12]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive
The premier application of (E)-2-Buten-2-ylboronic acid is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[13][14] This reaction couples the alkenylboronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[14][15][16]
The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][15][16]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition by inserting into the carbon-halide (R¹-X) bond of the electrophilic partner. This forms a square-planar Pd(II) intermediate.[13][15]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The base plays an essential role here, reacting with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., R²-B(OH)₃⁻).[15][17] This activated boronate then exchanges its organic group (the (E)-2-butenyl group) with the halide on the Pd(II) complex.
-
Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the final product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[13][15]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Stereochemical Integrity
A defining feature of the Suzuki-Miyaura coupling is its high stereoselectivity. The transmetalation and reductive elimination steps both proceed with retention of the stereochemistry of the coupling partners.[15] This means the (E)-geometry of the double bond in (E)-2-Buten-2-ylboronic acid is faithfully transferred to the final coupled product.[1][14] This predictability is of paramount importance in drug discovery, where geometric isomers can exhibit vastly different biological profiles.[1]
Experimental Protocol: A Generalized Workflow
The following protocol outlines a standard procedure for a Suzuki-Miyaura coupling reaction. Researchers must optimize conditions (catalyst, ligand, base, solvent, temperature) for their specific substrates.
Reagents and Equipment
-
Reactants: Aryl/vinyl halide or triflate (1.0 equiv), (E)-2-Buten-2-ylboronic acid (1.2–1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (1–5 mol%) or a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv).
-
Solvent: A degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen).
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), (E)-2-Buten-2-ylboronic acid (1.3 equiv), the base (2.5 equiv), and the palladium catalyst/ligand (e.g., 3 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Causality Note: The aqueous wash removes the inorganic base and boron-containing byproducts, which are generally water-soluble.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Broader Context: Boronic Acids in Drug Discovery
The boronic acid functional group is of growing importance in medicinal chemistry.[18][19] While often viewed as a synthetic intermediate for Suzuki coupling, the boronic acid moiety itself can be a key pharmacophore.[4] Boron's Lewis acidity allows it to form reversible covalent bonds with diols or the serine residues in the active sites of proteases.[8]
This unique binding mechanism is exemplified by the FDA-approved drug Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a proteasome inhibitor for treating multiple myeloma.[8][18][19] The success of bortezomib has demystified concerns about the toxicity of boron-containing compounds and spurred significant interest in developing other boronic acid-based drugs.[19]
The use of (E)-2-Buten-2-ylboronic acid allows for the strategic incorporation of a small, conformationally restricted alkenyl group, which can probe hydrophobic pockets in target proteins and fine-tune the electronic and physical properties of a lead compound.
Spectroscopic Characterization
While specific spectra depend on the exact sample and conditions, the following are expected features for (E)-2-Buten-2-ylboronic acid:
-
¹H NMR: Signals corresponding to the two distinct methyl groups (one adjacent to the C=C bond, one on the vinylic carbon) and a single vinylic proton. The chemical shifts would be characteristic of an alkenyl system.
-
¹³C NMR: Four distinct signals for the four carbons in the butenyl backbone.
-
¹¹B NMR: A characteristic broad signal in the range of ~28-30 ppm is typical for trigonal boronic acids and esters.[20]
-
IR Spectroscopy: Expect to see characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=C stretching (~1650 cm⁻¹), and B-O stretching (~1350 cm⁻¹).
Conclusion
(E)-2-Buten-2-ylboronic acid is a powerful and highly specific synthetic building block. Its value is anchored in its ability to participate in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the direct and stereospecific installation of an (E)-2-butenyl group. This capability is of immense strategic importance for professionals in drug discovery and materials science, where precise control over molecular geometry is essential for function. By understanding its chemical properties, handling requirements, and the mechanistic underpinnings of its reactivity, researchers can effectively harness this reagent to accelerate the synthesis of complex and valuable molecules.
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ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]
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ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
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